Cas no 36155-75-6 ((3-Acetylthiophen-2-yl)boronic acid)
(3-Acetylthiophen-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Acetylthiophen-2-yl)boronic acid
- 3-ACETYL-2-THIOPHENEBORONIC ACID
- 3-Acetylthiophene-2-boronic acid
- CHEMBL1867951
- DTXSID80587869
- SCHEMBL3788448
- (3-Acetylthiophen-2-yl)boronicacid
- AKOS006310993
- NCGC00092006-01
- 3-ACETYLTHIOPHEN-2-YLBORONIC ACID
- DB-069330
- 36155-75-6
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- Inchi: 1S/C6H7BO3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3,9-10H,1H3
- InChI Key: PQADNZSQUZLYFB-UHFFFAOYSA-N
- SMILES: S1C=CC(C(C)=O)=C1B(O)O
Computed Properties
- Exact Mass: 170.0208954g/mol
- Monoisotopic Mass: 170.0208954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.8Ų
(3-Acetylthiophen-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005701-1g |
(3-Acetylthiophen-2-yl)boronic acid |
36155-75-6 | 95% | 1g |
$1036.80 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646096-1g |
(3-Acetylthiophen-2-yl)boronic acid |
36155-75-6 | 98% | 1g |
¥9408.00 | 2024-05-16 |
(3-Acetylthiophen-2-yl)boronic acid Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (3-Acetylthiophen-2-yl)boronic acid
Comprehensive Overview of (3-Acetylthiophen-2-yl)boronic acid (CAS No. 36155-75-6)
(3-Acetylthiophen-2-yl)boronic acid (CAS No. 36155-75-6) is a highly versatile boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound, characterized by its thiophene backbone and acetyl functional group, has garnered significant attention due to its unique reactivity and applications in Suzuki-Miyaura cross-coupling reactions. Researchers and industries value this compound for its ability to facilitate the formation of carbon-carbon bonds, making it indispensable in the development of advanced heterocyclic compounds and biologically active molecules.
The growing interest in (3-Acetylthiophen-2-yl)boronic acid is reflected in its frequent appearance in scientific literature and patent filings. Its CAS No. 36155-75-6 serves as a critical identifier for chemists and regulatory bodies, ensuring precise communication in research and commerce. The compound’s boronic acid moiety is particularly noteworthy, as it enables selective transformations under mild conditions, aligning with the increasing demand for green chemistry and sustainable synthesis methods. This aligns with current trends in environmentally friendly chemical processes, a topic of high relevance in both academic and industrial settings.
One of the most searched questions regarding (3-Acetylthiophen-2-yl)boronic acid revolves around its synthetic applications and stability under various conditions. Users often inquire about its solubility, storage recommendations, and compatibility with other reagents. The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), making it convenient for laboratory use. However, like many boronic acids, it requires careful handling to prevent degradation, typically stored under inert atmospheres at low temperatures to maintain its efficacy.
In the pharmaceutical sector, (3-Acetylthiophen-2-yl)boronic acid is a key intermediate in the synthesis of drug candidates targeting various diseases. Its thiophene ring system is a common pharmacophore found in medications for central nervous system (CNS) disorders and anti-inflammatory agents. Recent studies highlight its role in developing kinase inhibitors, a class of therapeutics gaining traction in oncology research. This connection to cancer treatment and personalized medicine positions the compound as a topic of interest for both researchers and the general public.
Another area where (3-Acetylthiophen-2-yl)boronic acid shines is in material science. Its incorporation into π-conjugated systems enhances the electronic properties of polymers and small molecules, making it valuable for organic electronics such as OLEDs and solar cells. With the global push toward renewable energy, the demand for high-performance organic materials has surged, further elevating the importance of this compound. Researchers are actively exploring its potential in flexible electronics and wearable technology, areas that dominate current scientific discourse.
For those seeking purchasing information or technical data sheets for (3-Acetylthiophen-2-yl)boronic acid, it is essential to source the compound from reputable suppliers who provide detailed analytical certificates and purity specifications. The compound’s CAS No. 36155-75-6 ensures accurate identification across databases and regulatory frameworks. Additionally, users frequently search for alternative names or synonyms, such as 2-Acetyl-3-thiopheneboronic acid, to locate relevant literature or commercial offerings.
In summary, (3-Acetylthiophen-2-yl)boronic acid (CAS No. 36155-75-6) is a multifaceted compound with broad applications in drug discovery, material science, and catalysis. Its relevance to cutting-edge research and alignment with global trends in sustainability and advanced materials ensures its continued prominence in scientific and industrial communities. As interest in tailored chemical solutions grows, this compound remains a cornerstone for innovation across multiple disciplines.
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